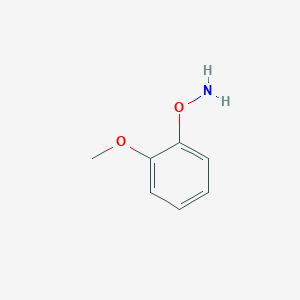

O-(2-methoxyphenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(2-methoxyphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWKXWUNXYUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of O 2 Methoxyphenyl Hydroxylamine

Fundamental Electrophilic and Nucleophilic Characteristics

O-substituted hydroxylamines, including O-(2-methoxyphenyl)hydroxylamine, exhibit dual reactivity, functioning as both nucleophiles and electrophiles. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers. Conversely, the nitrogen-oxygen bond is relatively weak and can be cleaved, allowing the nitrogen to act as an electrophile.

The nucleophilicity of the nitrogen atom can be influenced by the nature of the substituent on the oxygen atom. In this compound, the methoxy (B1213986) group at the ortho position of the phenyl ring can exert both electronic and steric effects. Electronically, the methoxy group is electron-donating through resonance, which can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. However, the steric bulk of the 2-methoxyphenyl group may hinder the approach of the nitrogen atom to certain electrophiles.

As an electrophile, O-substituted hydroxylamines can react with nucleophiles, leading to the formation of a new carbon-nitrogen bond. This electrophilic character is harnessed in various amination reactions. The balance between nucleophilic and electrophilic behavior is a key aspect of the chemistry of this compound and dictates its reaction pathways with different substrates. mdpi.com The ability to modulate the electrophilic and nucleophilic properties by altering substituents is a valuable tool in synthetic chemistry. mdpi.com

Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, and O-substituted hydroxylamines are versatile reagents for this purpose. tcichemicals.com These reactions can be broadly categorized into those where the hydroxylamine (B1172632) derivative acts as a nitrogen nucleophile and those where it serves as an electrophilic aminating agent. nptel.ac.in

Aminoetherification reactions involve the concurrent formation of a C-N bond and a C-O bond across a double bond. These processes are valuable for the synthesis of cyclic ethers containing an amino group, which are important structural motifs in many biologically active molecules.

Recent research has demonstrated the development of intramolecular aminoetherification of olefinic alcohols using O-acyl hydroxylamines as the nitrogen source. rsc.orgnih.govrsc.org A mild, rhodium-catalyzed method has been developed for the synthesis of cyclic unprotected N-Me and N-H 2,3-aminoethers. rsc.orgnih.govrsc.org This domino reaction proceeds through an initial olefin aziridination followed by an intramolecular ring-opening of the aziridine by the tethered hydroxyl group. rsc.orgnih.govrsc.org

For the N-methyl variant, an O-tosyl-N-methylhydroxylamine (TsONHMe) is employed as the nitrogen source. The reaction of a styryl ethanol with TsONHMe in the presence of a rhodium catalyst, [Rh2(esp)2], affords the corresponding N-Me-2,3-trans-tetrahydrofuran in high yield and with excellent diastereoselectivity. rsc.org The reaction conditions are mild and tolerate a range of electronically diverse styrenes. rsc.org

For the N-hydrogen variant, O-(4-nitrobenzoyl)hydroxylamine (NbzONH2) was found to be a suitable nitrogen source. rsc.org The reaction of a styryl ethanol with NbzONH2 and a rhodium catalyst, followed by in situ removal of the N-Nbz group, provides the N-H aminoether. rsc.org This method allows for the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans, tetrahydropyrans, and chromanes. rsc.orgnih.govrsc.org

Below is a table summarizing the scope of the N-Me aminoetherification reaction with various substrates.

| Entry | Substrate | Product | Yield (%) |

| 1 | trans-Styryl ethanol | N-Me-2-phenyl-3-aminotetrahydrofuran | 85 |

| 2 | trans-4-Methoxystyryl ethanol | N-Me-2-(4-methoxyphenyl)-3-aminotetrahydrofuran | 85 |

| 3 | trans-4-Fluorostyryl ethanol | N-Me-2-(4-fluorophenyl)-3-aminotetrahydrofuran | 78 |

| 4 | trans-4-Cyanostyryl ethanol | N-Me-2-(4-cyanophenyl)-3-aminotetrahydrofuran | 76 |

| 5 | trans-Styryl propanol | N-Me-2-phenyl-3-aminotetrahydropyran | 76 |

| 6 | 2-(trans-Styryl)phenol | N-Me-3-amino-4-phenylchromane | - |

Data sourced from a study on intramolecular N-Me and N-H aminoetherification. rsc.org

The stereochemical outcome of aminoetherification reactions is a critical aspect, particularly in the synthesis of complex molecules. In the rhodium-catalyzed intramolecular aminoetherification reactions described above, a high degree of stereocontrol is achieved, leading to the formation of the trans-diastereomer as the major product. rsc.org This stereoselectivity is attributed to the mechanism of the reaction, which involves a stereospecific aziridination of the olefin followed by a backside attack of the hydroxyl group to open the aziridine ring.

Further research into stereochemical control could involve the use of chiral catalysts or auxiliaries to induce enantioselectivity in the aminoetherification process. The development of asymmetric aminoetherification reactions would significantly enhance the utility of this methodology for the synthesis of enantiomerically pure amino-O-heterocycles.

Hydroxylamine and its derivatives react with carbonyl compounds, such as aldehydes and ketones, to form oximes. pearson.com This reaction is a classic example of nucleophilic addition to the carbonyl group. The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the oxime. pearson.com

The mechanism of this reaction involves several steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom of the original carbonyl group.

Dehydration: The hydroxyl group is protonated by an acid catalyst, making it a good leaving group (water). Elimination of water and formation of a carbon-nitrogen double bond yields the oxime.

The reactivity of the carbonyl compound is influenced by electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

While the reaction of this compound with carbonyl compounds would follow this general mechanism, the presence of the 2-methoxyphenyl group could influence the rate and equilibrium of the reaction. The steric bulk of this group might slow down the initial nucleophilic attack.

Aminoetherification Processes

Nitrogen-Oxygen Bond Cleavage Reactions in O-Substituted Hydroxylamines

The nitrogen-oxygen (N-O) bond in O-substituted hydroxylamines is relatively weak and susceptible to cleavage under various conditions. mdpi.comdoaj.org This bond cleavage can be achieved through reductive or oxidative pathways and is a key step in many synthetic transformations that utilize hydroxylamine derivatives. nih.gov

The cleavage of the N-O bond can be influenced by the nature of the substituents on both the nitrogen and oxygen atoms. In the case of this compound, the electronic properties of the 2-methoxyphenyl group can affect the stability of the N-O bond.

Under basic conditions, the cleavage of the N-O bond in hydroxylamines can be directed by the C-H acidity of the groups attached to the nitrogen or oxygen. rsc.orgrsc.org If a carbanion can be formed adjacent to the nitrogen, the N-O bond can be cleaved with the release of the alkoxy group as a leaving group, resulting in the formation of an imine. rsc.org Conversely, if a carbanion is formed adjacent to the oxygen, the cleavage leads to the formation of an aldehyde and a primary or secondary amine. rsc.org

Transition metal catalysis is also a powerful tool for promoting N-O bond cleavage. mdpi.com For instance, palladium-catalyzed reactions of O-benzoyl hydroxylamines with isocyanoaromatics have been developed for the synthesis of amino-substituted N-heterocycles. mdpi.com These reactions proceed through the generation of an amino-palladium(II) intermediate via N-O bond cleavage. mdpi.com

The table below provides a summary of different conditions that can lead to N-O bond cleavage in substituted hydroxylamines.

| Reaction Condition | Description |

| Basic Conditions | Cleavage is directed by the C-H acidity of adjacent groups, leading to imines or aldehydes. rsc.orgrsc.org |

| Reductive Cleavage | Can be achieved using various reducing agents to yield amines. |

| Oxidative Cleavage | Can generate reactive nitrogen species for further transformations. |

| Transition Metal Catalysis | Metals like palladium or iron can catalyze the cleavage for C-N bond formation. mdpi.com |

Cycloaddition Reactions (e.g., Hetero-Diels-Alder Reactions of Nitroso Derivatives Derived from Hydroxylamines)

This compound can be readily oxidized to its corresponding nitroso derivative, 2-methoxyphenylnitrosobenzene. This transformation is a critical step as the resulting nitroso compound is a potent dienophile for Hetero-Diels-Alder reactions. The nitroso group, with its nitrogen-oxygen double bond, can react with a 1,3-diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-1,2-oxazine. This cycloaddition is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing molecules.

The general scheme for the Hetero-Diels-Alder reaction of a nitroso derivative is as follows:

The regioselectivity of the Hetero-Diels-Alder reaction between an unsymmetrical diene and an aryl nitroso compound, such as the derivative of this compound, is a crucial aspect. The reaction can potentially yield two regioisomers. The outcome is largely governed by the electronic and steric properties of both the diene and the dienophile. beilstein-journals.org

In the case of 1-substituted dienes, the reaction with aryl nitroso compounds typically shows a high preference for the formation of the "ortho-like" adduct, where the substituent on the diene is at the 4-position of the resulting oxazine ring. Conversely, with 2-substituted dienes, the "meta-like" adduct, with the substituent at the 5-position, is generally favored. This selectivity can be rationalized by considering the frontier molecular orbital (FMO) interactions, specifically the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nitroso dienophile. The orbital coefficients at the termini of the diene and the nitroso group dictate the preferred orientation for bond formation.

The presence of the 2-methoxy group on the aryl ring of the nitroso dienophile can further influence the regioselectivity through electronic and steric effects, although specific studies on this exact compound are limited. The following table provides representative data on the regioselectivity of Hetero-Diels-Alder reactions of aryl nitroso compounds with various substituted dienes, which can be considered analogous to the reactivity of 2-methoxyphenylnitrosobenzene.

Interactive Data Table: Regioselectivity in Hetero-Diels-Alder Reactions of Aryl Nitroso Compounds

| Diene | Aryl Nitroso Compound | Major Regioisomer | Minor Regioisomer | Ratio |

| 1-Methyl-1,3-butadiene | Nitrosobenzene | 2-Phenyl-4-methyl-3,6-dihydro-2H-1,2-oxazine | 2-Phenyl-5-methyl-3,6-dihydro-2H-1,2-oxazine | >95:5 |

| 2-Methyl-1,3-butadiene | Nitrosobenzene | 2-Phenyl-5-methyl-3,6-dihydro-2H-1,2-oxazine | 2-Phenyl-4-methyl-3,6-dihydro-2H-1,2-oxazine | ~80:20 |

| 1-Methoxy-1,3-butadiene | Nitrosobenzene | 2-Phenyl-4-methoxy-3,6-dihydro-2H-1,2-oxazine | 2-Phenyl-5-methoxy-3,6-dihydro-2H-1,2-oxazine | >98:2 |

The stereoselectivity of the Hetero-Diels-Alder reaction of nitroso compounds is another important consideration, particularly when chiral dienes or catalysts are employed. The reaction generally proceeds via a concerted, suprafacial-[4πs + 2πs] cycloaddition pathway. The dienophile can approach the diene from two different faces, leading to the formation of diastereomers.

In reactions with cyclic dienes, such as cyclopentadiene or cyclohexadiene, the nitroso dienophile typically approaches from the exo face to minimize steric hindrance, leading to the formation of the exo adduct as the major product. The use of chiral auxiliaries on the nitroso compound or the diene can induce high levels of diastereoselectivity. Furthermore, the development of catalytic asymmetric Hetero-Diels-Alder reactions has enabled the synthesis of enantiomerically enriched 1,2-oxazines.

While specific stereoselectivity data for the nitroso derivative of this compound is not extensively documented, the principles governing related systems can be applied. The 2-methoxy group could potentially influence the facial selectivity of the cycloaddition through steric or electronic interactions with the incoming diene or a catalyst. Below is a table with representative data illustrating the stereoselectivity in such reactions.

Interactive Data Table: Stereoselectivity in Hetero-Diels-Alder Reactions

| Diene | Chiral Nitroso Dienophile/Catalyst | Major Diastereomer | Diastereomeric Excess (d.e.) |

| Cyclopentadiene | Nitrosobenzene / Chiral Lewis Acid | exo | >90% |

| 1,3-Cyclohexadiene | (R)-N-Glycosyl-C-nitroso compound | (3S,6R)-adduct | 85% |

| 2,4-Hexadiene | Nitrosobenzene / Chiral Copper Complex | (3R,4S,5S)-adduct | 92% e.e. |

Rearrangement Reactions Involving O-Substituted Hydroxylamines

O-substituted hydroxylamines, including this compound, are known to undergo various rearrangement reactions, often driven by the cleavage of the weak N-O bond. These rearrangements provide valuable pathways to synthesize substituted anilines and other important aromatic compounds. Sigmatropic rearrangements, particularly rsc.orgrsc.org and beilstein-journals.orgrsc.org shifts, are prominent in the reactivity of these compounds.

A notable rearrangement is the rsc.orgrsc.org-sigmatropic rearrangement of an O-aryl hydroxylamine derivative, which can lead to the formation of aminophenols. For instance, the reaction of an O-arylhydroxylamine with a ketone can lead to an intermediate that undergoes a rsc.orgrsc.org-sigmatropic rearrangement as a key step in the synthesis of benzofurans. organic-chemistry.org

Another significant pathway is the beilstein-journals.orgrsc.org-rearrangement, where a substituent migrates from the oxygen to the ortho-position of the aromatic ring. These rearrangements can be influenced by substituents on the aryl ring and the reaction conditions. The 2-methoxy group in this compound would be expected to influence the regioselectivity of such rearrangements, potentially directing migrating groups to the 6-position of the benzene ring.

Recent research has also explored tandem rearrangements of N,O-diarylhydroxylamines, where a series of sigmatropic shifts can lead to complex molecular architectures. rsc.org For example, some systems can undergo a sequence of O beilstein-journals.orgrsc.org and rsc.orgrsc.org sigmatropic shifts.

The following table summarizes some of the key rearrangement reactions observed for O-aryl hydroxylamines and their derivatives.

Interactive Data Table: Rearrangement Reactions of O-Aryl Hydroxylamine Derivatives

| Reactant | Rearrangement Type | Product |

| O-Aryl-N-acylhydroxylamine | rsc.orgrsc.org-Sigmatropic (aza-Claisen) | o-Acyloxyaniline |

| O-Arylhydroxylamine + Ketone | rsc.orgrsc.org-Sigmatropic | Benzofuran derivative |

| O-(2,4,6-trinitrophenyl)-N-phenylhydroxylamine | Tandem O beilstein-journals.orgrsc.org sigmatropic shifts | Formal O beilstein-journals.orgorganic-chemistry.org shift product |

| N-alkoxy-N-pivaloylanilines with ortho-EDG | Cu-catalyzed beilstein-journals.orgrsc.org-rearrangement | 6-substituted 2-anisidines |

Role as a Versatile Small Molecule Scaffold and Building Block

Hydroxylamine derivatives, in general, are recognized as versatile building blocks in organic and medicinal chemistry. iris-biotech.de They serve as key precursors for the synthesis of a wide array of compounds, including oximes, amides, and various nitrogen-containing heterocycles. nih.gov The reactivity of the hydroxylamine moiety allows for its incorporation into larger molecules, acting as a linchpin in the assembly of complex structures.

O-Arylhydroxylamines, such as this compound, are particularly valuable synthetic building blocks. mit.edu The aryl group can be readily modified, and the N-O bond is susceptible to cleavage, which opens pathways to a variety of nitrogenous compounds. mdpi.com The presence of the 2-methoxy group can influence the regioselectivity and stereoselectivity of reactions through steric hindrance and electronic effects, making it a useful tool for fine-tuning synthetic outcomes. These compounds are precursors to various bioactive molecules and are instrumental in creating oxime linkages, which are found in numerous biologically active compounds. mit.edu

The versatility of hydroxylamine derivatives is further demonstrated by their use in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. This approach is widely used in medicinal chemistry to generate diverse libraries of compounds for drug discovery.

Synthesis of N-Heterocyclic Compounds

The construction of nitrogen-containing heterocyclic compounds is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and natural products. This compound and related hydroxylamine derivatives are key players in the synthesis of several important classes of N-heterocycles.

Access to Oxazolidinone Heterocycles

Oxazolidinones are a critical class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry, most notably as antibacterial agents. nih.govresearchgate.net While numerous synthetic routes to oxazolidinones exist, they often involve the cyclization of β-amino alcohols or related precursors. researchgate.net The synthesis of N-aryl oxazolidinones, in particular, has been extensively studied due to their biological activity. researchgate.net

Although direct synthesis from O-aryl hydroxylamines is not the most common route, the versatility of the oxazolidinone scaffold allows for a wide range of applications. nih.gov Synthetic strategies often employ chiral building blocks to produce enantiomerically pure oxazolidinones, which are crucial for their pharmacological activity. researchgate.net

Construction of Aziridines

Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to the ring strain that facilitates ring-opening reactions. chemrxiv.org The direct aziridination of olefins is an efficient method for their synthesis. O-substituted hydroxylamines have emerged as potent aminating agents for these transformations.

Specifically, O-aryl and O-sulfonyl hydroxylamines are used as electrophilic nitrogen sources in transition metal-catalyzed reactions to convert olefins into N-H or N-alkyl aziridines. mdpi.comacs.org For instance, rhodium(II) and iron(II) catalysts have been successfully employed with O-(sulfonyl)hydroxylamines for the aziridination of a wide range of unactivated olefins. nih.govrsc.org These reactions often proceed with high stereospecificity and tolerate a variety of functional groups. nih.govacs.org The use of reagents like O-(2,4-dinitrophenyl)hydroxylamine in rhodium-catalyzed reactions has proven effective for the direct N-H aziridination of olefins. nih.govrsc.org

| Catalyst | Aminating Agent | Substrate | Yield |

| Rhodium(II) catalyst | O-(sulfonyl)hydroxylamine | Unactivated Olefins | Good to Excellent |

| Iron(II) catalyst | O-arylsulfonyl hydroxylamine | Olefins | Good to Excellent |

| Rhodium(II) catalyst | O-(2,4-dinitrophenyl)hydroxylamine | Olefins | Good to Excellent |

Table 1: Examples of Aziridination Reactions Using Hydroxylamine Derivatives

Synthesis of Tetrahydrofurans

Tetrahydrofurans are five-membered cyclic ethers that are common structural motifs in natural products. Their synthesis often involves the intramolecular cyclization of a hydroxyl group onto a double bond or an epoxide. organic-chemistry.orgnih.gov While the direct involvement of this compound in tetrahydrofuran (B95107) synthesis is not a primary application, the principles of intramolecular cyclization are well-established. Stereoselective methods for tetrahydrofuran synthesis are of particular importance, and various strategies have been developed to control the stereochemistry of the resulting ring system. nih.gov

Formation of Isoxazoles and Related Heterocycles (from general hydroxylamine reactions)

The synthesis of isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions, is a classic application of hydroxylamines. nih.govrsc.org The most common method involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone). nih.gov

The general reaction mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. mdpi.com This method is highly versatile and allows for the synthesis of a wide range of substituted isoxazoles by varying the precursors. nih.govnih.govmdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Chalcone | Hydroxylamine hydrochloride | Alkaline medium, Reflux | 3,5-Disubstituted Isoxazole |

| 1,3-Diketone | Hydroxylamine hydrochloride | Glacial acetic acid | Substituted Isoxazole |

| β-Keto ester, Aldehyde | Hydroxylamine hydrochloride | Water, Room Temp. | 3,4-Disubstituted Isoxazol-5(4H)-one |

Table 2: Synthesis of Isoxazoles and Derivatives Using Hydroxylamine

Facilitating Functional Group Transformations

Beyond their role in heterocycle synthesis, hydroxylamine derivatives are instrumental in various functional group transformations. The N-O bond in these reagents can be cleaved to generate reactive nitrogen species, enabling a range of amination reactions. mdpi.com

O-Arylhydroxylamines can be used in palladium-catalyzed C-O cross-coupling reactions to form aryloxyamines, which are valuable intermediates. mit.edu Furthermore, the reaction of O-arylhydroxylamines with ketones can lead to the formation of benzofurans through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org

Hydroxylamine-based reagents are also employed in C-H amination reactions, providing a direct method for installing amine groups onto aromatic rings. acs.orgacs.org This transformation is highly valuable in medicinal chemistry for the synthesis of arylamines, which are common in drug molecules. The ability to directly functionalize a C-H bond is a significant advantage, as it avoids the need for pre-functionalized starting materials.

Mechanistic and Computational Studies of O 2 Methoxyphenyl Hydroxylamine Reactions

Elucidation of Detailed Reaction Mechanisms

The reaction mechanisms involving O-aryl hydroxylamines are diverse, ranging from nucleophilic substitutions to complex rearrangements and radical processes. The specific pathway is often dictated by the substrate, reaction partners, and conditions.

One fundamental reaction is the acylation of hydroxylamine (B1172632) systems. Studies on the reaction between aryl acetates and hydroxylamine reveal a competition between N-acylation and O-acylation. arkat-usa.org The product distribution is highly dependent on the nature of the leaving group on the aryl acetate. For esters with good leaving groups, the N-acylated product (a hydroxamic acid) is more common, while esters with poor leaving groups tend to yield the O-acylated hydroxylamine. arkat-usa.org Kinetic studies suggest that these reactions proceed through a tetrahedral intermediate. arkat-usa.orgresearchgate.net The rate-limiting step can be either the formation or the decomposition of this intermediate, depending on the pKa of the leaving group. arkat-usa.org

Aromatic rearrangement reactions of O-aryl hydroxylamine derivatives have also been investigated. For instance, O-(arenesulfonyl)hydroxylamines can undergo a rearrangement to produce ortho-sulfonyl anilines. Mechanistic experiments indicate that this transformation proceeds through an intermolecular radical chain process. nih.gov This process is initiated by the homolytic cleavage of the weak N-O bond. nih.gov The remarkable ortho-selectivity of this reaction is proposed to be controlled by attractive non-covalent interactions, such as ionic and hydrogen bonding, between the reacting radical cation and the anionic aryl sulfonate. nih.gov

More recent studies have explored the cleavage of the N-O bond in hydroxylamines through reactions with partners like cyclopropenones. This reaction is highly efficient and regioselective, offering a novel pathway for releasing functional molecules under mild, biocompatible conditions. acs.org The mechanism involves a nucleophilic attack of the hydroxylamine onto the cyclopropenone ring, followed by a sequence of steps leading to the cleavage of the N-O bond. acs.org

The reactivity of hydroxylamines is also influenced by their ambidentate nucleophilicity, with both the nitrogen and oxygen atoms capable of acting as nucleophiles. In the formation of oximes from hydroxylamine and a ketone, for example, the nitrogen atom is generally the more potent nucleophile. ic.ac.uk This is attributed to nitrogen's lower electronegativity compared to oxygen, which makes its lone pair of electrons more available for bonding. ic.ac.uk

Computational Chemistry and Quantum Chemical Studies on O-Aryl Hydroxylamine Systems

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of O-aryl hydroxylamine reactions. These theoretical studies provide a molecular-level understanding of reaction mechanisms, transition states, and the factors that control reactivity and selectivity.

DFT calculations have been employed to explore the reaction between hydroxylamine and phenyl acetate, providing insights into the competition between O-attack and N-attack. These studies have calculated the energy barriers for the formation of the tetrahedral intermediates, confirming that the reaction pathway and the role of catalysis can be meticulously mapped out. researchgate.net For example, calculations can reveal how a second molecule of hydroxylamine can act as a bifunctional acid-base catalyst, lowering the activation energy for the reaction. researchgate.net

Quantum chemical studies have also been used to investigate the homolytic O-H bond dissociation enthalpies (BDEs) of a wide range of hydroxylamines. rsc.org These calculations are crucial for predicting the reactivity of these compounds in radical reactions. The studies show that for hydroxylamines, both resonance and inductive effects of substituents are important in determining the BDE. Generally, the BDE increases as the electron-withdrawing ability of the substituents increases. rsc.org This provides a predictive framework for understanding how the methoxy (B1213986) group in O-(2-methoxyphenyl)hydroxylamine would influence its behavior in radical-mediated processes.

In the context of the reaction between hydroxylamines and cyclopropenones, computational studies have been vital in elucidating the regioselectivity of the initial nucleophilic attack. By calculating the energy barriers for attack at different positions of the cyclopropenone ring, researchers can predict and explain the observed product distribution. acs.org

Furthermore, theoretical models help to scrutinize reaction mechanisms taught in organic chemistry. For instance, the mechanism of oxime formation from a hydroxylamine and a ketone has been re-evaluated using quantum mechanics. These studies compare the energetics of stepwise versus concerted pathways and N-attack versus O-attack, providing a more nuanced and accurate picture than simplified textbook models. ic.ac.uk

Transition State Analysis and Reaction Pathway Energetics

A cornerstone of mechanistic studies is the analysis of transition states and the energetic profiles of reaction pathways. Computational methods allow for the precise calculation of the geometries and energies of transition states and intermediates, providing quantitative data on activation barriers.

In the reaction of hydroxylamine with phenyl acetate, theoretical calculations have identified the transition state structures for both direct nucleophilic attack and catalyzed pathways. The Gibbs free energy of activation (ΔG‡) has been quantified for both O-acylation and N-acylation processes. For the uncatalyzed reaction, the barriers are quite high, but they are significantly lowered in the presence of a second hydroxylamine molecule acting as a catalyst.

Below is a table summarizing the calculated activation energies for the reaction between hydroxylamine and phenyl acetate, illustrating the catalytic effect.

| Reaction Pathway | Catalyst | Attacking Atom | Activation Energy (ΔG‡) (kcal/mol) |

| Acylation | None | Oxygen | 48.6 |

| Acylation | None | Nitrogen | 49.9 |

| Acylation | Hydroxylamine (OH group) | Oxygen | 35.1 |

| Acylation | Hydroxylamine (OH group) | Nitrogen | 29.0 |

| Acylation | Hydroxylamine (NH₂ group) | Oxygen | 28.4 |

| Acylation | Hydroxylamine (NH₂ group) | Nitrogen | 24.9 |

| Data sourced from theoretical calculations on the reaction of hydroxylamine with phenyl acetate. researchgate.net |

Similarly, in the reaction of O-benzyl hydroxylamine with a cyclopropenone derivative, DFT calculations revealed a lower energy barrier for nucleophilic attack at the C3 position (ΔG‡ = 23.7 kcal/mol) compared to the C2 position (ΔG‡ = 29.4 kcal/mol), explaining the observed regioselectivity. acs.org

The study of homolytic bond dissociation energies (BDEs) is another critical area where energetics are key. The O-H BDE of hydroxylamines is a measure of the energy required to break the bond and form an N-oxyl radical. Computational studies have systematically calculated these values for a large set of substituted hydroxylamines, establishing clear structure-property relationships. It was found that both resonance and inductive effects play a significant role, with electron-withdrawing groups generally increasing the BDE. rsc.org

Theoretical Predictions of Reactivity and Selectivity

A major strength of computational chemistry is its predictive power. By modeling different reaction pathways and considering the electronic and steric effects of substituents, theoretical studies can forecast the most likely products and explain observed selectivities.

For O-aryl hydroxylamines, theoretical predictions are particularly valuable in understanding regioselectivity. In the rearrangement of O-(arenesulfonyl)hydroxylamines, the high selectivity for the ortho-aminated product is rationalized through models that highlight the role of non-covalent interactions in the transition state. nih.gov This predictive capability is crucial for extending the methodology to new substrates.

In acylation reactions, theoretical models can predict whether O- or N-acylation will be favored under specific conditions. The calculations of activation barriers for the competing pathways show that catalysis can dramatically shift the selectivity of the reaction. researchgate.net

The reactivity of different O-aryl hydroxylamines can also be predicted based on their electronic properties. In the reaction with cyclopropenones, it was found that electron-deficient O-aryl hydroxylamines, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, exhibited lower reactivity. acs.org This aligns with theoretical models where the nucleophilicity of the hydroxylamine is a key factor in the initial, rate-determining step. Such insights are invaluable for selecting the optimal substrates for a desired transformation.

Furthermore, theoretical calculations on the O-H BDEs of hydroxylamines provide a direct way to predict their behavior in radical reactions. rsc.org A higher BDE suggests greater stability of the O-H bond and lower susceptibility to homolytic cleavage. For this compound, the electron-donating nature of the methoxy group, primarily through resonance, would be predicted to influence its BDE relative to unsubstituted O-phenylhydroxylamine, thereby affecting its reactivity as a radical precursor.

Future Directions and Advanced Research Perspectives

Development of Novel Catalytic Systems for O-(2-methoxyphenyl)hydroxylamine Reactions

The efficiency and selectivity of reactions involving this compound are largely dependent on the catalytic systems employed. A primary route to its synthesis involves the reduction of the corresponding oxime, 2-methoxybenzaldoxime. Future research is centered on discovering and optimizing catalysts that can perform this transformation under milder conditions with higher yields and selectivity.

Key areas of development include:

Homogeneous Transition-Metal Catalysis : Systems based on iridium and rhodium complexes with specific ligands have shown high turnover numbers (up to 4000) for the reduction of oximes to hydroxylamines. nih.govresearchgate.net These catalysts offer high activity and can be tuned for specific transformations.

Heterogeneous Catalysis : Platinum-based heterogeneous catalysts, such as Platinum on silica (B1680970) (Pt/SiO2), are attractive for industrial applications due to their ease of separation and recyclability. nih.govrsc.org Research aims to improve their efficiency and reduce the need for acidic additives. nih.govepfl.ch

Earth-Abundant Metal Catalysis : The use of catalysts based on abundant and less toxic metals like nickel represents a more sustainable and economical approach. nih.gov Recent studies have demonstrated the first asymmetric reduction of oximes using nickel catalysis, achieving excellent yields and enantioselectivity. nih.gov

Metal-Free Organocatalysis : Organocatalysts, such as tris(pentafluorophenyl)borane, are being investigated for the hydrogenation of oxime ethers. nih.govresearchgate.net These systems avoid the cost and potential toxicity associated with metal catalysts.

Biocatalysis : The use of enzymes, or biocatalysts, offers unparalleled selectivity under mild conditions. nih.gov Enzymes like hydroxylamine (B1172632) oxidases could be engineered for specific applications related to this compound, while unspecific peroxygenases (UPOs) are being explored for hydroxylation reactions, relying on a simple co-substrate like hydrogen peroxide. sdu.edu.cnnih.gov

Table 1: Comparison of Emerging Catalytic Systems for Hydroxylamine Synthesis

| Catalytic System | Catalyst Examples | Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Transition-Metal | Iridium and Rhodium complexes nih.govresearchgate.net | High turnover, high selectivity, tunable | Ligand design, milder reaction conditions |

| Heterogeneous Transition-Metal | Platinum on Silica (Pt/SiO₂) rsc.org | Easy separation, reusability, cost-effective nih.gov | Improving efficiency, reducing additive use |

| Earth-Abundant Metal | Nickel-based catalysts nih.gov | Low cost, low toxicity, sustainable | Asymmetric reductions, broader substrate scope |

| Metal-Free Organocatalysis | Tris(pentafluorophenyl)borane nih.govresearchgate.net | Avoids metal contamination, lower toxicity | Improving catalytic efficiency |

| Biocatalysis | Hydroxylamine oxidases, UPOs sdu.edu.cnnih.gov | High selectivity, mild conditions, sustainable | Enzyme engineering, in situ cofactor generation |

Exploration of Asymmetric Synthesis Applications

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. This compound is a valuable precursor for creating enantiomerically pure compounds.

Future research in this area includes:

Asymmetric Oxime Reduction : The development of chiral catalysts for the reduction of 2-methoxybenzaldoxime can provide direct access to enantiopure this compound. This has been achieved with high enantioselectivity using nickel catalysts and iridium complexes bearing chiral ligands. nih.govnih.gov

Chiral Ligand Synthesis : this compound can serve as a building block for more complex chiral ligands, which can then be used to direct other asymmetric transformations.

Asymmetric Nucleophilic Addition : As a nucleophile, it can participate in reactions such as iridium-catalyzed asymmetric allylic substitution to form new carbon-nitrogen bonds with high enantioselectivity. organic-chemistry.org

Synthesis of Unnatural Amino Acids : Photoredox-mediated processes using chiral auxiliaries allow for the synthesis of a variety of unnatural α-amino acids, a field where hydroxylamine derivatives can serve as key reagents. rsc.org

Biocatalytic Approaches : Enzymes such as aldolases and hydroxynitrile lyases are used to create chiral building blocks like cyanohydrins and nitro alcohols with high stereoselectivity. thieme.de Similar enzymatic strategies could be developed for reactions involving this compound.

Table 2: Future Research in Asymmetric Synthesis Involving this compound

| Application Area | Method | Key Advantages |

|---|---|---|

| Direct Chiral Synthesis | Asymmetric reduction of 2-methoxybenzaldoxime nih.govnih.gov | Direct access to enantiopure product |

| Nucleophilic Reactions | Iridium-catalyzed allylic substitution organic-chemistry.org | High chemo-, regio-, and enantioselectivity |

| Complex Molecule Synthesis | Precursor for chiral heterocycles sioc-journal.cn | Access to complex and biologically active scaffolds |

| Biocatalysis | Enzymatic reactions (e.g., using transaminases) nih.gov | High stereoselectivity under green conditions |

Expansion of Reaction Scope and Substrate Generality for this compound

To maximize the utility of this compound, researchers are working to expand the types of reactions it can undergo and the range of substrates it can react with.

Promising areas of investigation are:

C-H Amination : O-activated hydroxylamines can be used for direct C-H amination, a powerful reaction that forms C-N bonds by functionalizing otherwise inert C-H bonds. This provides a direct route to complex amines and N-heterocycles. chemrxiv.org

Olefin Difunctionalization : A catalyst-free approach for olefin halo-hydroxylamination has been developed, creating multifunctional hydroxylamines that contain both an alkyl halide and an O-activated hydroxylamine moiety. These products are versatile building blocks for further transformations. chemrxiv.org

Cycloaddition Reactions : As a precursor to reactive intermediates like ortho-quinone methides, related structures can undergo catalytic asymmetric [4+n] cycloadditions to efficiently construct chiral oxygen-containing heterocycles. sioc-journal.cn

Electrophilic Amination : When appropriately functionalized, hydroxylamine derivatives serve as potent electrophilic aminating reagents, enabling the synthesis of tertiary and secondary amines from a wide range of organozinc nucleophiles. organic-chemistry.org

Table 3: Novel Reactions and Applications

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| C-H Amination chemrxiv.org | Direct functionalization of carbon-hydrogen bonds. | Efficient synthesis of complex amines and N-heterocycles. |

| Olefin Halo-hydroxylamination chemrxiv.org | Catalyst-free difunctionalization of alkenes. | Creation of versatile building blocks with multiple functional groups. |

| Asymmetric Cycloadditions sioc-journal.cn | Formation of cyclic compounds from reactive intermediates. | Rapid construction of chiral heterocyclic scaffolds. |

| Electrophilic Amination organic-chemistry.org | Use as an electrophilic source of nitrogen. | Synthesis of a broad range of secondary and tertiary amines. |

Green Chemistry Approaches in the Synthesis and Utilization of this compound

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Future research is focused on several key green strategies:

Electrochemical Synthesis : The electrosynthesis of hydroxylamines from precursors like nitric oxide or nitroaromatics is a sustainable alternative to traditional methods. nih.govresearchgate.net These reactions often proceed without harsh chemical reductants and can be powered by renewable electricity. researchgate.net A recently developed green electrocatalytic strategy using a CuS catalyst can convert oximes to hydroxylamines, suppressing the cleavage of the N-O bond. researchgate.net

Plasma-Based Synthesis : An innovative plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine directly from air and water at room temperature, offering a highly sustainable route. researchgate.net

Green Reagents and Solvents : The use of environmentally benign oxidants like hydrogen peroxide with catalysts such as sodium tungstate (B81510) can reduce waste by 40% compared to traditional methods. smolecule.com Replacing hazardous solvents like tetrahydrofuran (B95107) (THF) with safer, recyclable alternatives such as cyclopentyl methyl ether (CPME) enhances the safety and sustainability of the process. smolecule.com

Supported Catalysts : The use of solid-supported catalysts, like Pt/SiO2, facilitates easy removal from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. This approach is beneficial for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.org

Table 4: Green Chemistry Strategies for this compound

| Strategy | Example | Environmental Benefit |

|---|---|---|

| Electrosynthesis | Reduction of nitroarenes on a CuS catalyst researchgate.net | Avoids harsh reagents, can use renewable energy, solvent-free researchgate.net |

| Plasma-based Synthesis | Cascade pathway from air and water researchgate.net | Uses abundant and non-toxic starting materials, mild conditions |

| Benign Reagents | Hydrogen peroxide oxidant, sodium tungstate catalyst smolecule.com | Reduces hazardous waste, improves atom economy |

| Safer Solvents | Replacement of THF with CPME smolecule.com | Enhances safety, allows for solvent recycling |

| Catalyst Recycling | Supported platinum catalysts (Pt/SiO₂) rsc.org | Reduces catalyst waste, simplifies product purification |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-(2-methoxyphenyl)hydroxylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates. Key steps include controlling pH and temperature to stabilize the hydroxylamine group. For example, optimized O-methylation of acetone oxime followed by hydrolysis can improve yield . Industrial-scale synthesis often uses proprietary protocols to ensure purity. Researchers should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation during synthesis.

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) are critical for structural confirmation. For metabolic studies, HPLC coupled with UV detection (e.g., retention time analysis) can separate intermediates like o-aminophenol and o-nitrosoanisole . Redox behavior can be studied via cyclic voltammetry to assess stability under physiological conditions.

Q. What are the primary chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound undergoes oxidation (to nitroso/nitro derivatives), reduction (to amines), and nucleophilic substitution. For example, using KMnO₄ as an oxidant under acidic conditions favors nitroso compound formation, while LiAlH₄ reduction yields amines. Solvent polarity and pH significantly affect reaction pathways .

Advanced Research Questions

Q. How can CYP enzyme specificity be experimentally determined for this compound metabolism in hepatic microsomes?

- Methodological Answer : Use microsomes from animals pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1). Monitor metabolites (e.g., o-anisidine, o-aminophenol) via HPLC. For example, CYP1A-enriched microsomes show elevated o-anisidine formation, while CYP2E1 favors o-aminophenol . Inhibitor studies (e.g., ketoconazole for CYP3A) further clarify isoform contributions.

Q. How do contradictory data on O-/N-acylation pathways in hydroxylamine reactions inform mechanistic studies of this compound?

- Methodological Answer : Computational modeling (e.g., DFT at B3LYP/6-311+G(2df,2p)) can resolve transition states. Dual bifunctional catalysis mechanisms, where hydroxylamine acts as both proton donor and acceptor, explain competing O/N-acylation. Experimentally, kinetic isotope effects (KIEs) and solvent isotope studies validate proposed mechanisms .

Q. What experimental strategies mitigate challenges in detecting DNA adducts formed by this compound metabolites?

- Methodological Answer : Use ³²P-postlabeling or LC-MS/MS to identify adducts (e.g., dG-C8-N-(2-methoxyphenyl) adducts). Incubate the compound with microsomes and DNA under redox-cycling conditions (NADPH/O₂). Include scavengers (e.g., glutathione) to distinguish enzymatic vs. non-enzymatic adduct formation .

Q. How can reaction kinetics resolve discrepancies between theoretical and experimental product ratios in hydroxylamine-mediated reactions?

- Methodological Answer : Perform stopped-flow UV-Vis spectroscopy to monitor real-time intermediate formation. For example, dual-catalysis pathways (ΔG‡ ~18 kcal/mol) compete with direct nucleophilic attack (ΔG‡ >25 kcal/mol). Adjusting hydroxylamine concentration shifts the dominant pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.